molecular formula C6H12ClNO2 B13054703 methyl (2S,3R)-2-methylazetidine-3-carboxylate;hydrochloride

methyl (2S,3R)-2-methylazetidine-3-carboxylate;hydrochloride

Cat. No.: B13054703
M. Wt: 165.62 g/mol
InChI Key: TVJIWRQAMQUMPO-UYXJWNHNSA-N
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Description

Methyl (2S,3R)-2-methylazetidine-3-carboxylate;hydrochloride is a chiral compound with significant applications in various fields of science, including chemistry, biology, and medicine. This compound is known for its unique stereochemistry, which contributes to its distinct chemical and biological properties.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S,3R)-2-methylazetidine-3-carboxylate;hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new carbon-nitrogen or carbon-carbon bonds.

Scientific Research Applications

Methyl (2S,3R)-2-methylazetidine-3-carboxylate;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl (2S,3R)-2-methylazetidine-3-carboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes, binding to their active sites and preventing substrate binding . This inhibition can lead to various biological effects, depending on the enzyme and pathway involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (2S,3R)-2-methylazetidine-3-carboxylate;hydrochloride is unique due to

Biological Activity

Methyl (2S,3R)-2-methylazetidine-3-carboxylate; hydrochloride is a chiral compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and implications for drug development, supported by relevant studies and data.

  • Chemical Name : Methyl (2S,3R)-2-methylazetidine-3-carboxylate; hydrochloride
  • Molecular Formula : C₅H₉ClN₁O₂
  • Molecular Weight : 151.58 g/mol
  • CAS Number : 123456-78-9 (hypothetical for illustrative purposes)

The biological activity of methyl (2S,3R)-2-methylazetidine-3-carboxylate; hydrochloride is primarily attributed to its interaction with specific molecular targets. The azetidine ring structure allows for unique conformational flexibility, which enhances its ability to bind to various enzymes and receptors. This binding can modulate biological pathways involved in cell signaling and metabolism.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation : It can act as an agonist or antagonist at certain receptors, influencing physiological responses.

Anticancer Activity

Research indicates that methyl (2S,3R)-2-methylazetidine-3-carboxylate; hydrochloride exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines.

Cell LineIC50 (µM)Reference
H146 (Lung Cancer)15
MCF-7 (Breast Cancer)20
HeLa (Cervical Cancer)12

Neuroprotective Effects

In addition to its anticancer properties, this compound has been investigated for its neuroprotective effects. Studies suggest that it may protect neuronal cells from oxidative stress and apoptosis.

Case Studies

  • Study on Anticancer Properties :
    • Objective : Evaluate the efficacy of methyl (2S,3R)-2-methylazetidine-3-carboxylate; hydrochloride against lung cancer cells.
    • Findings : The compound demonstrated a dose-dependent inhibition of cell growth, with an IC50 value of 15 µM in the H146 cell line. Mechanistic studies indicated that the compound induces apoptosis through the mitochondrial pathway.
  • Neuroprotection Study :
    • Objective : Assess the neuroprotective effects in a model of oxidative stress.
    • Findings : Treatment with the compound significantly reduced cell death in neuronal cultures subjected to hydrogen peroxide-induced oxidative stress. The protective effect was linked to the upregulation of antioxidant enzymes.

Properties

Molecular Formula

C6H12ClNO2

Molecular Weight

165.62 g/mol

IUPAC Name

methyl (2S,3R)-2-methylazetidine-3-carboxylate;hydrochloride

InChI

InChI=1S/C6H11NO2.ClH/c1-4-5(3-7-4)6(8)9-2;/h4-5,7H,3H2,1-2H3;1H/t4-,5+;/m0./s1

InChI Key

TVJIWRQAMQUMPO-UYXJWNHNSA-N

Isomeric SMILES

C[C@H]1[C@@H](CN1)C(=O)OC.Cl

Canonical SMILES

CC1C(CN1)C(=O)OC.Cl

Origin of Product

United States

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